5-bromo-N-cyclobutylthiophene-2-sulfonamide
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Overview
Description
5-bromo-N-cyclobutylthiophene-2-sulfonamide: is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of a bromine atom and a sulfonamide group in the molecule enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-cyclobutylthiophene-2-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation. One common method includes:
Bromination of Thiophene: Thiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromothiophene.
Formation of Sulfonamide: The 5-bromothiophene is then reacted with chlorosulfonic acid to form 5-bromothiophene-2-sulfonyl chloride. This intermediate is subsequently reacted with cyclobutylamine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-N-cyclobutylthiophene-2-sulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and an organoboron reagent.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted thiophenes.
Oxidation Products: Oxidation can yield sulfoxides or sulfones.
Coupling Products: The Suzuki-Miyaura coupling yields biaryl or vinyl-thiophene derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: 5-bromo-N-cyclobutylthiophene-2-sulfonamide is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of the catalyst.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, particularly against drug-resistant bacterial strains.
Drug Development: It is being explored for its potential in developing new pharmaceuticals, especially in the treatment of infections and inflammatory diseases.
Industry:
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclobutylthiophene-2-sulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of enzymes essential for bacterial cell wall synthesis, leading to cell lysis and death. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for bacterial dihydropteroate synthase, thereby inhibiting its function and preventing folic acid synthesis.
Comparison with Similar Compounds
5-bromo-N-alkylthiophene-2-sulfonamides: These compounds have similar structures but differ in the alkyl group attached to the sulfonamide nitrogen.
5-bromo-2,2’-bithiophene: This compound lacks the sulfonamide group but has similar bromine substitution on the thiophene ring.
Uniqueness:
Structural Features: The presence of a cyclobutyl group in 5-bromo-N-cyclobutylthiophene-2-sulfonamide distinguishes it from other thiophene derivatives, potentially enhancing its stability and reactivity.
Biological Activity: The specific combination of bromine, sulfonamide, and cyclobutyl groups may confer unique biological activities, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
5-bromo-N-cyclobutylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S2/c9-7-4-5-8(13-7)14(11,12)10-6-2-1-3-6/h4-6,10H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLHDDJPYNGNLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NS(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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